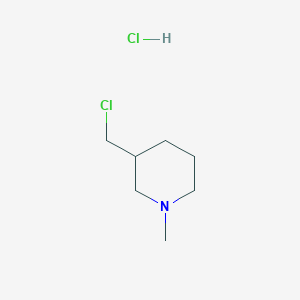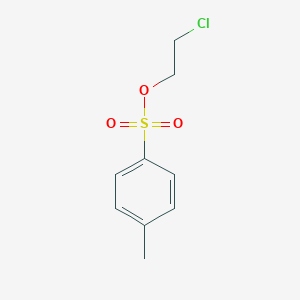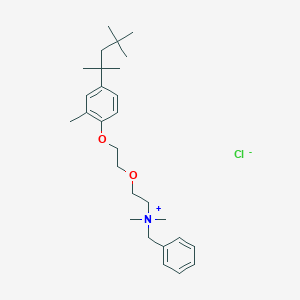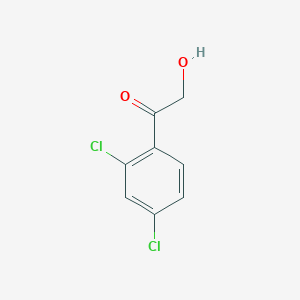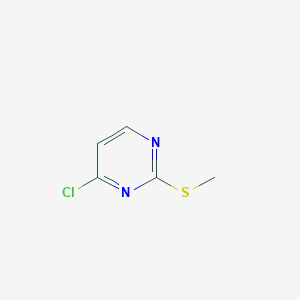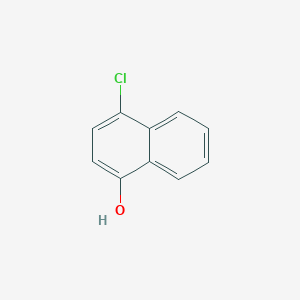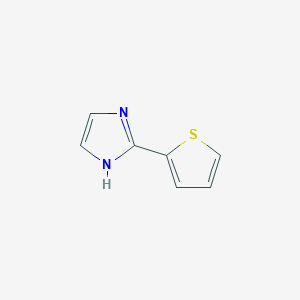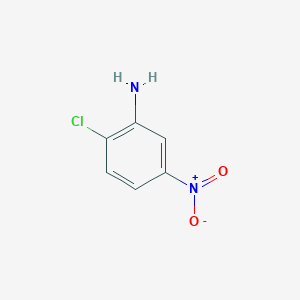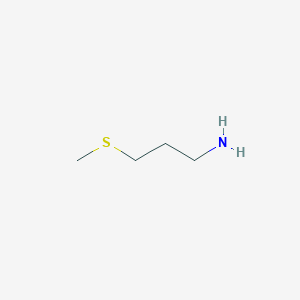
3-Methylthiopropylamine
Vue d'ensemble
Description
3-Methylthiopropylamine is a derivative of propylamine having a methylmercapto group at the 3-position. It is a primary amino compound and an organic sulfide . It is functionally related to a 3-aminopropane-1-thiol and a propylamine . It is a conjugate base of a 3-methylthiopropylaminium .
Synthesis Analysis
The synthesis of 3-Methylthiopropylamine involves several steps. One study found that sulfur-containing amino acids such as methionine can perform as an antioxidant . Another study involved the gene cloning, recombinant expression, purification, and characterization of L-methionine decarboxylase from Streptomyces sp. 590 .Molecular Structure Analysis
The molecular formula of 3-Methylthiopropylamine is C4H11NS . The IUPAC name is 3-methylsulfanylpropan-1-amine . The InChI is 1S/C4H11NS/c1-6-4-2-3-5/h2-5H2,1H3 . The Canonical SMILES is CSCCCN .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Methylthiopropylamine include a density of 0.9±0.1 g/cm3, boiling point of 169.8±23.0 °C at 760 mmHg, vapour pressure of 1.5±0.3 mmHg at 25°C, enthalpy of vaporization of 40.6±3.0 kJ/mol, and flash point of 56.5±22.6 °C .Applications De Recherche Scientifique
Synthesis of Rhodium (III) Complexes
3-(Methylthio)propylamine is utilized in the synthesis of rhodium (III) complexes involving acyclic diaminedithioether (DADTE) ligands. These complexes have potential applications in catalysis and as components in advanced materials due to their unique chemical properties .
Antioxidant Activity
This compound has been identified as an intermediate molecule formed from methionine during pyrolysis at heated temperatures. Its formation is responsible for the antioxidant activity observed, which is significant in food preservation and pharmaceuticals to prevent oxidation and prolong shelf life .
Safety and Hazards
3-Methylthiopropylamine is classified as causing skin irritation (Category 2), serious eye damage (Category 1), and specific target organ toxicity - single exposure (Category 3), Respiratory system . It is advised to avoid breathing mist or vapors, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .
Mécanisme D'action
Target of Action
It is known to be used in the synthesis of rhodium (iii) complexes involving acyclic diaminedithioether (dadte) ligands .
Mode of Action
It is known to participate in the synthesis of rhodium (III) complexes
Biochemical Pathways
It is known to be involved in the synthesis of rhodium (III) complexes
Propriétés
IUPAC Name |
3-methylsulfanylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NS/c1-6-4-2-3-5/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKYSBGWCYXYOHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1063300 | |
| Record name | 1-Propanamine, 3-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1063300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear slightly yellow liquid; Pungent penetrating aroma | |
| Record name | 3-(Methylthio)propylamine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1982/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble or insoluble in water, Soluble (in ethanol) | |
| Record name | 3-(Methylthio)propylamine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1982/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.958-0.964 (20°) | |
| Record name | 3-(Methylthio)propylamine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1982/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
3-Methylthiopropylamine | |
CAS RN |
4104-45-4 | |
| Record name | 3-(Methylthio)propylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4104-45-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylthiopropylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004104454 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanamine, 3-(methylthio)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Propanamine, 3-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1063300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylthiopropylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.705 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(METHYLTHIO)PROPYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1IAP0CGD5S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: 3-MTPA has the molecular formula C4H11NS and a molecular weight of 105.2 g/mol.
A: Several spectroscopic techniques have been used to characterize 3-MTPA and its derivatives. These include:- UV spectrophotometry []: This technique has been used to characterize new sulfonium compounds derived from S-adenosyl(5')-3-methylthiopropylamine.- Thin layer chromatography []: This technique has been employed to separate and characterize new deaminated analogs of S-adenosyl(5')-3-methylthiopropylamine.- High voltage electrophoresis []: This technique has been utilized in the characterization of new sulfonium compounds related to 3-MTPA.- Raman scattering []: Time-resolved resonance Raman scattering has provided vibrational spectroscopic evidence of intramolecular bonding in the 3-MTPA radical cation (3-MTPA+•). - Mass spectrometry [, ]: This technique has been successfully employed for the ultramicrodetermination and identification of amines, including 3-MTPA, after derivatization []. Additionally, gas chromatography coupled with pyrolysis and mass spectrometry (Py-GC/MS) has been used to study the carbohydrate and amino acid degradation pathways in model systems involving 3-MTPA, providing information about its fragmentation products [].
A: 3-MTPA hydrochloride can be prepared through various methods:- Decarboxylation of Methionine: Heating d,l-methionine with acetophenone results in 3-MTPA hydrochloride with a high yield (90-92%) [].- Microbial Conversion: Certain Streptomyces strains can convert l-methionine to 3-MTPA [, ]. This biotransformation offers a potential route for the optical resolution of dl-methionine, yielding d-methionine and 3-MTPA [].- Reaction with Methional: Reacting anilines with methional and sodium cyanoborohydride produces N-phenyl-3-methylthiopropylamine hydrochlorides, which can be further modified to obtain various derivatives [].
A: 3-MTPA is a key intermediate in the biosynthesis of polyamines, specifically spermidine and sym-nor-spermine, in the extreme thermoacidophilic bacterium Caldariella acidophila [].
A: In Caldariella acidophila, S-adenosylmethionine undergoes decarboxylation to form S-adenosyl-(5')-3-methylthiopropylamine (dcAdoMet), where 3-MTPA acts as the propylamine donor. This propylamine moiety is then transferred to putrescine or spermidine to form spermidine or sym-nor-spermine, respectively [].
A: Several enzymes involved in polyamine biosynthesis interact with 3-MTPA or its derivatives:- Spermidine Synthase: This enzyme utilizes decarboxylated S-adenosylmethionine (dcAdoMet), where 3-MTPA acts as the propylamine donor, and putrescine to synthesize spermidine. Studies on spermidine synthase from E. coli have shown that the deaminated analogs of dcAdoMet act as competitive inhibitors with respect to putrescine [].- Spermine Synthase: This enzyme uses dcAdoMet and spermidine to synthesize spermine. - S-Adenosylmethionine Decarboxylase (AdoMetDC): AdoMetDC is responsible for the decarboxylation of S-adenosylmethionine to dcAdoMet. Studies have shown that 3-MTPA, particularly as part of dcAdoMet, is crucial for substrate recognition and binding to AdoMetDC [, ].- S-Adenosylmethionine Lyase: This enzyme degrades S-adenosylmethionine, and 3-MTPA has been found to act as a non-competitive inhibitor of this enzyme [].- L-Methionine Decarboxylase (MetDC): This enzyme catalyzes the decarboxylation of l-methionine to 3-MTPA [].
A: Yes, 3-MTPA hydrochloride demonstrates significant antioxidant activity. In studies assessing the autoxidation of sodium linolenate in aqueous systems, 3-MTPA hydrochloride emerged as the most effective antioxidant among the tested substances [].
A: 3-MTPA hydrochloride demonstrates good stability in aqueous solutions:- Thermal Stability: It remains stable at temperatures below 100°C [].- pH Stability: It exhibits stability across a wide pH range in aqueous solutions [].
A: Acute toxicity studies in mice indicated an LD50 of 4.5 g/kg body weight for 3-MTPA hydrochloride administered orally [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





